![molecular formula C7H6Br2N2OS B2372424 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide CAS No. 2247106-40-5](/img/structure/B2372424.png)
2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide
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Overview
Description
“2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide” is a chemical compound with the CAS Number: 2247106-40-5 . It has a molecular weight of 326.01 . The IUPAC name for this compound is 2-bromo-1-(imidazo[2,1-b]thiazol-5-yl)ethanone hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Palladium-Catalyzed Synthesis : Veltri et al. (2016) conducted a study on the palladium-catalyzed carbonylative synthesis of benzimidazothiazoles, which included derivatives of 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide. They reported a selective conversion process through oxidative aminocarbonylation/heterocyclization, yielding N,N-dialkylacetamides (Veltri et al., 2016).
Synthesis of Anticancer Agents : Potikha and Brovarets (2020) proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system, based on the reaction of specific bromo ketones with 2-aminothiazoles. They explored its potential as an anticancer agent, noting its moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).
Biological and Medicinal Applications
Antimicrobial and Antitubercular Activities : Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives and tested them for antimicrobial and antimalarial activities. Their findings highlighted the compounds' effectiveness in combating bacterial infections and malaria (Vekariya et al., 2017).
Anticancer Properties : Hussein and Al-lami (2022) synthesized imidazo (2, 1-b) Thiazole derivatives and evaluated their antioxidant and anticancer activities. One of their synthesized products showed significant anti-cancer activity, particularly against kidney cancer (Hussein & Al-lami, 2022).
Aldose Reductase Inhibition : Güzeldemirci et al. (2018) explored the aldose reductase inhibitory effect of hydrazinecarbothioamides and thiazolidinones bearing an imidazo[2,1-b]Thiazole moiety. They identified compounds with significant inhibitory activity, suggesting potential applications in managing complications related to diabetes (Güzeldemirci et al., 2018).
Herbicidal and Fungicidal Applications
Herbicidal Activity : Andreani et al. (1996) synthesized a series of imidazo[2,1-b]thiazoles with various groups and tested them as herbicides. Some derivatives showed moderate post-emergence herbicidal activity (Andreani et al., 1996).
Fungicidal Properties : Joshi, Pathak, and Panwar (1980) synthesized fluorine-containing imidazo(2,1-b)-1,3,4-thiadiazole hydrobromides and evaluated their antifungal activity. These compounds showed efficacy against Fusarium roseum (Joshi et al., 1980).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTOJXQVUZQETR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)C(=O)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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